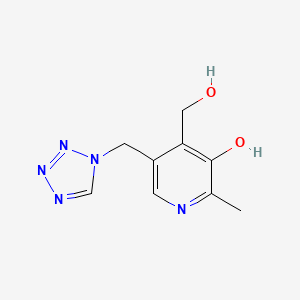![molecular formula C19H15NO3 B14234574 4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid CAS No. 208175-66-0](/img/structure/B14234574.png)
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid is an organic compound that features a naphthalene ring and a benzoic acid moiety connected via an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid typically involves the following steps:
Formation of the Amide Bond: The naphthalene-2-carbonyl chloride is reacted with 4-aminomethylbenzoic acid in the presence of a base such as triethylamine. This reaction forms the amide bond between the naphthalene and benzoic acid moieties.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The amide linkage can be targeted in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Nucleophilic Substitution: Amide derivatives with different substituents.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The naphthalene ring can participate in π-π interactions, while the amide linkage can form hydrogen bonds with target molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-carboxylic acid: Shares the naphthalene moiety but lacks the amide linkage and benzoic acid group.
4-Aminomethylbenzoic acid: Contains the benzoic acid moiety but lacks the naphthalene ring.
Naphthalene-2-carbonyl chloride: A precursor in the synthesis of the target compound, containing the naphthalene moiety and a reactive acyl chloride group.
Uniqueness
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid is unique due to its combination of a naphthalene ring and a benzoic acid moiety connected via an amide linkage. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
208175-66-0 |
|---|---|
Fórmula molecular |
C19H15NO3 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
4-[(naphthalene-2-carbonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C19H15NO3/c21-18(17-10-9-14-3-1-2-4-16(14)11-17)20-12-13-5-7-15(8-6-13)19(22)23/h1-11H,12H2,(H,20,21)(H,22,23) |
Clave InChI |
DJLTYYCIGWOEDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)


![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)


![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)

